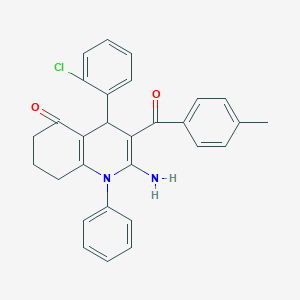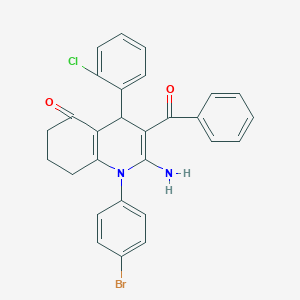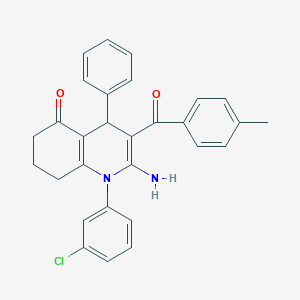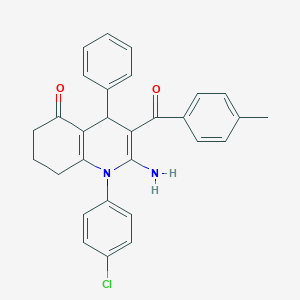![molecular formula C24H20N2OS B304427 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of nicotinonitrile derivatives, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has not been fully elucidated. However, it is believed that the compound interacts with metal ions through coordination of the sulfur atom to the metal center. This results in a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is its high selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, the compound's relatively low fluorescence quantum yield and limited solubility in aqueous solutions can be limiting factors in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. These include:
1. Development of new synthetic methods for the compound that are more efficient and scalable.
2. Investigation of the compound's potential as a catalyst in organic synthesis.
3. Exploration of the compound's interactions with other biomolecules, such as proteins and nucleic acids.
4. Development of new applications for the compound in the field of bioimaging and biosensing.
5. Investigation of the compound's potential as a therapeutic agent for the treatment of certain diseases.
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a promising compound that has shown potential for a range of scientific research applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in new areas of research.
Synthesemethoden
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been described in several research articles. The most commonly used method involves the reaction of 4,5,6-trimethyl-2-nitropyridine with 2-(9H-fluoren-2-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium sulfide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. Other potential applications include its use as a catalyst in organic synthesis and as a building block for the synthesis of other bioactive compounds.
Eigenschaften
Produktname |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile |
|---|---|
Molekularformel |
C24H20N2OS |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-14-15(2)22(12-25)24(26-16(14)3)28-13-23(27)18-8-9-21-19(11-18)10-17-6-4-5-7-20(17)21/h4-9,11H,10,13H2,1-3H3 |
InChI-Schlüssel |
RRIULWLLIWLJEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Kanonische SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)